molecular formula C19H27NO3 B13896753 2-(11-Hydroxyundecyl)isoindoline-1,3-dione

2-(11-Hydroxyundecyl)isoindoline-1,3-dione

Cat. No.: B13896753
M. Wt: 317.4 g/mol
InChI Key: AHUOKFHEHLTHGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(11-Hydroxyundecyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 11-hydroxyundecyl derivatives under specific conditions. One common method includes the use of formaldehyde and N-arylpiperazines in the presence of tetrahydrofuran (THF) at its boiling point . The reaction is carried out for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as preparative thin-layer chromatography (TLC) on silica gel .

Mechanism of Action

The mechanism of action of 2-(11-Hydroxyundecyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, it inhibits the aggregation of β-amyloid protein, indicating a potential role in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

IUPAC Name

2-(11-hydroxyundecyl)isoindole-1,3-dione

InChI

InChI=1S/C19H27NO3/c21-15-11-7-5-3-1-2-4-6-10-14-20-18(22)16-12-8-9-13-17(16)19(20)23/h8-9,12-13,21H,1-7,10-11,14-15H2

InChI Key

AHUOKFHEHLTHGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCO

Origin of Product

United States

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